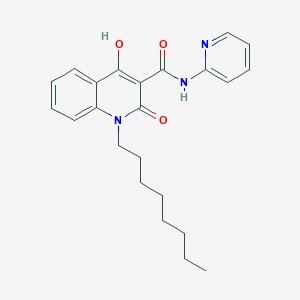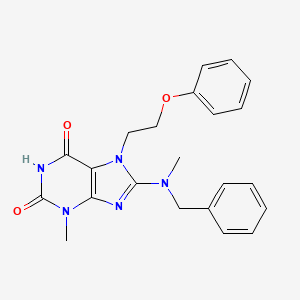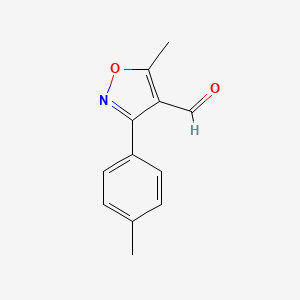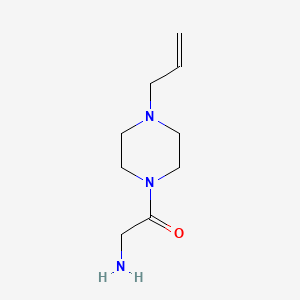
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(4-Chlorophényl)-1-phényl-1H-pyrazol-4-ol est un composé hétérocyclique appartenant à la famille des pyrazoles. Ce composé est caractérisé par un cycle pyrazole substitué par un groupe 4-chlorophényle et un groupe phényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 3-(4-Chlorophényl)-1-phényl-1H-pyrazol-4-ol implique généralement la cyclocondensation de phénylhydrazines substituées avec des composés carbonylés α, β-insaturés. Une méthode courante inclut la réaction de la 4-chlorophénylhydrazine avec l'acétophénone en présence d'une base, telle que l'éthylate de sodium, sous reflux. La réaction se déroule via la formation d'un intermédiaire hydrazone, qui se cyclise pour former le cycle pyrazole.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu pour assurer un mélange et un transfert de chaleur efficaces, ainsi que l'utilisation de catalyseurs pour améliorer les vitesses de réaction et les rendements. La purification du produit final est généralement réalisée par recristallisation ou techniques chromatographiques.
Analyse Des Réactions Chimiques
Types de réactions : Le 3-(4-Chlorophényl)-1-phényl-1H-pyrazol-4-ol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation d'oxydes de pyrazole correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés de pyrazole réduits.
Substitution : Le composé peut subir des réactions de substitution électrophile, en particulier sur les cycles phényle et chlorophényle, en utilisant des réactifs comme les halogènes ou les agents nitrants.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l'hydrure de lithium et d'aluminium dans l'éther.
Substitution : Halogènes (par exemple, le brome) en présence d'un catalyseur acide de Lewis.
Principaux produits formés :
Oxydation : Oxydes de pyrazole.
Réduction : Dérivés de pyrazole réduits.
Substitution : Dérivés de pyrazole halogénés ou nitrés.
4. Applications de recherche scientifique
Chimie : Utilisé comme unité de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés anti-inflammatoires, analgésiques et anticancéreuses.
Industrie : Utilisé dans le développement de sondes fluorescentes et de matériaux ayant des propriétés électroniques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du 3-(4-Chlorophényl)-1-phényl-1H-pyrazol-4-ol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou aux sites allostériques, empêchant ainsi la liaison du substrat ou la catalyse. Dans les systèmes biologiques, il peut moduler les voies de signalisation en interagissant avec les récepteurs ou d'autres protéines, conduisant à des changements dans les fonctions cellulaires.
Composés similaires :
3-(4-Chlorophényl)-1,5-diphényl-4,5-dihydro-1H-pyrazole : Structure similaire mais avec un groupe phényle supplémentaire et un cycle dihydropyrazole.
1-(4-Chlorophényl)-3-(4-nitrophényl)-5-(thiophène-2-yl)-4,5-dihydro-1H-pyrazole : Contient un groupe nitrophényle et thiophényle, offrant des propriétés électroniques différentes.
Unicité : Le 3-(4-Chlorophényl)-1-phényl-1H-pyrazol-4-ol est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa combinaison d'un groupe chlorophényle et phényle sur le cycle pyrazole en fait un composé polyvalent pour diverses applications, en particulier en chimie médicinale et en science des matériaux.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of fluorescent probes and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Similar structure but with an additional phenyl group and a dihydropyrazole ring.
1-(4-Chlorophenyl)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole: Contains a nitrophenyl and thiophenyl group, offering different electronic properties.
Uniqueness: 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl and phenyl group on the pyrazole ring makes it a versatile compound for various applications, particularly in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C15H11ClN2O |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1-phenylpyrazol-4-ol |
InChI |
InChI=1S/C15H11ClN2O/c16-12-8-6-11(7-9-12)15-14(19)10-18(17-15)13-4-2-1-3-5-13/h1-10,19H |
Clé InChI |
CTURDIHVNKYQRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[benzyl(methyl)amino]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048972.png)

![N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12048981.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B12048985.png)


![2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12049009.png)
![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B12049014.png)





![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid thiazol-2-ylamide](/img/structure/B12049064.png)
